Superior Migraine Prophylaxis Efficacy: Methysergide vs. Pizotifen (BC105) Head-to-Head Clinical Trial Data
In a direct comparative clinical trial evaluating five serotonin antagonists in 290 patients followed for up to three years, methysergide (3-6 mg daily) demonstrated statistically superior efficacy compared to BC105 (pizotifen). Methysergide treatment resulted in 20% of patients becoming completely headache-free, with an additional 44% achieving more than half improvement, compared to only 10% and 40% respectively for BC105 [1]. The total improvement rates with methdilazine (45%) and cyproheptadine (43%) were also inferior to methysergide's performance, though these did not achieve statistical significance against placebo [1].
| Evidence Dimension | Clinical efficacy: proportion of patients achieving headache-free status in migraine prophylaxis |
|---|---|
| Target Compound Data | 20% complete remission; 44% >half improved |
| Comparator Or Baseline | BC105 (pizotifen): 10% complete remission; 40% >half improved |
| Quantified Difference | 2-fold higher complete remission rate; absolute difference of +10 percentage points |
| Conditions | Prospective comparative trial, 290 migraine patients, treatment duration up to 3 years, methysergide 3-6 mg daily vs BC105 standard dosing |
Why This Matters
The 2-fold superiority in achieving complete headache remission establishes methysergide as the higher-efficacy option among 5-HT2 antagonist prophylactic agents, informing selection when maximal therapeutic response is prioritized over tolerability considerations.
- [1] Lance JW, Anthony M. Comparative trial of serotonin antagonists in the management of migraine. Br Med J. 1970;2(5705):327-330. View Source
